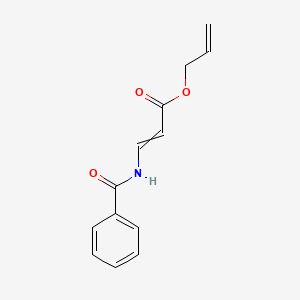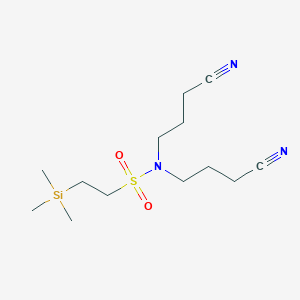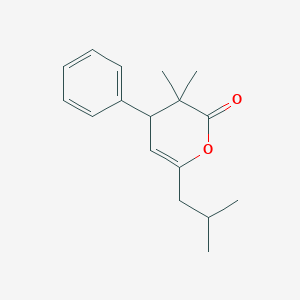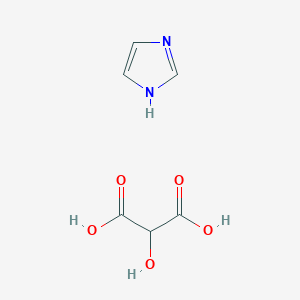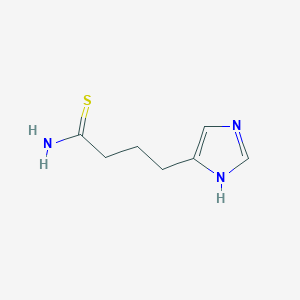
4-(1H-Imidazol-5-yl)butanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-5-yl)butanethioamide is a compound that features an imidazole ring, a butane chain, and a thioamide group. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thioamide group adds unique chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of 4-(1H-Imidazol-5-yl)butanethioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a potential method for industrial synthesis .
化学反応の分析
Types of Reactions
4-(1H-Imidazol-5-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the butane chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(1H-Imidazol-5-yl)butanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 4-(1H-Imidazol-5-yl)butanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thioamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Another imidazole derivative with different functional groups.
2,5-Disubstituted 1,4-Bis(4-imidazolyl)benzene: A compound with multiple imidazole rings.
5-(Hydroxymethyl)furfural: A compound with a furan ring and similar functional groups.
Uniqueness
4-(1H-Imidazol-5-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. Its combination of an imidazole ring and a butane chain also differentiates it from other similar compounds, making it a valuable compound for various applications .
特性
CAS番号 |
745766-75-0 |
|---|---|
分子式 |
C7H11N3S |
分子量 |
169.25 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)butanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-7(11)3-1-2-6-4-9-5-10-6/h4-5H,1-3H2,(H2,8,11)(H,9,10) |
InChIキー |
YSOADVXYKGIAAC-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CCCC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


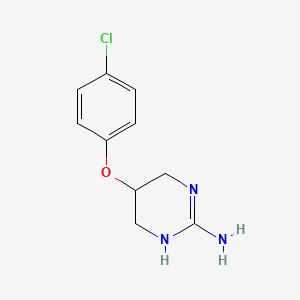
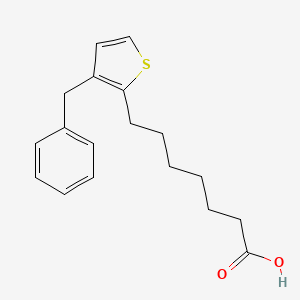
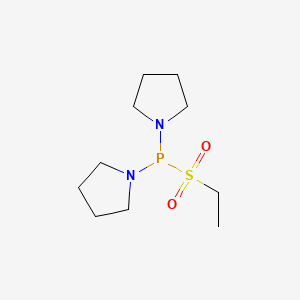

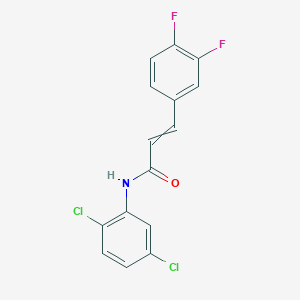
![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
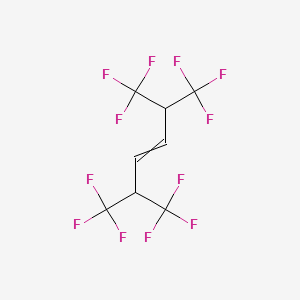
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
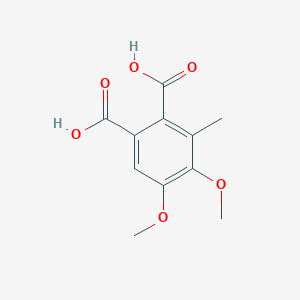
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
